(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
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Overview
Description
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, along with an acetaldehyde functional group. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrazole derivative is reacted with an aldehyde in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and antiproliferative properties.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is largely dependent on its interactions with biological targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The presence of the bromine atom and the aldehyde group can further influence the compound’s reactivity and binding affinity. Specific pathways and molecular targets would vary based on the context of its use, such as in antimicrobial or antiproliferative studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the aldehyde group.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with methyl substitutions but without the bromine atom or aldehyde group.
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: A structurally related compound with a benzaldehyde moiety instead of an acetaldehyde group.
Uniqueness
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is unique due to the combination of its pyrazole ring, bromine substitution, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYAEURZVCYGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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